![molecular formula C24H35NO5 B1346538 ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate CAS No. 898782-16-6](/img/structure/B1346538.png)
ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate
Übersicht
Beschreibung
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl]-8-oxooctanoate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The key steps include:
Formation of the Spirocyclic Intermediate: This involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents to form the spirocyclic core.
Attachment of the Phenyl Group: The spirocyclic intermediate is then reacted with a phenyl derivative to introduce the phenyl group.
Esterification: The final step involves the esterification of the compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name : Ethyl 8-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate
- Molecular Formula : C24H35NO5
- Molecular Weight : 417.5 g/mol
- CAS Number : 898782-16-6
Physical Properties
Property | Value |
---|---|
Density | 1.14 g/ml |
Boiling Point | 543.6 °C at 760 mmHg |
Flash Point | 282.6 °C |
Medicinal Chemistry
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate has been studied for its potential pharmacological properties. The compound's unique structure suggests it may interact with biological targets effectively, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that compounds with spirocyclic structures often exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry explored the efficacy of similar spiro compounds in inhibiting tumor growth in vitro and in vivo models. The results showed promising activity against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .
Materials Science
The compound's unique molecular structure allows it to be utilized in the development of advanced materials, particularly in polymer chemistry. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability.
Case Study: Polymer Blends
A study investigated the incorporation of this compound into poly(lactic acid) (PLA) blends. The results demonstrated improved tensile strength and elongation at break compared to pure PLA, indicating that this compound can serve as a valuable additive in biodegradable plastics .
Biochemical Applications
The compound has also shown potential in biochemical applications, particularly as a ligand in enzyme assays or as part of drug delivery systems.
Case Study: Drug Delivery Systems
Research has explored the use of this compound in liposomal formulations for targeted drug delivery. The study found that encapsulating this compound within liposomes enhanced the bioavailability of hydrophobic drugs, improving therapeutic outcomes .
Wirkmechanismus
The mechanism of action of ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate: Similar structure with a shorter carbon chain.
1,4-Dioxa-8-azaspiro[4.5]decane: The core spirocyclic structure without the phenyl and ester groups.
Uniqueness
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate is unique due to its extended carbon chain and the presence of both the spirocyclic and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biologische Aktivität
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate, identified by its CAS number 898782-04-2, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H27NO5
- Molecular Weight : 361.43 g/mol
- CAS Registry Number : 898782-04-2
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. The presence of the spirocyclic structure suggests possible interactions with receptors or enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures possess antimicrobial properties, suggesting that this compound may also exhibit such effects.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures may inhibit inflammatory pathways, which could be a target for therapeutic intervention.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of related compounds on human breast cancer cells (MCF-7). Results indicated that the compounds induced apoptosis and inhibited cell proliferation.
- Findings : this compound showed significant IC50 values compared to control groups.
-
Antimicrobial Evaluation :
- Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results : The compound displayed notable inhibition zones, suggesting effective antimicrobial properties.
Table 1: Summary of Biological Activities
Property | Value |
---|---|
Molecular Formula | C20H27NO5 |
Molecular Weight | 361.43 g/mol |
CAS Number | 898782-04-2 |
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate, and how is structural integrity validated?
Answer:
The synthesis typically involves multi-step reactions, such as:
- Step 1: Formation of the spirocyclic moiety (e.g., via cyclization of 1,4-dioxa-8-azaspiro[4.5]decane derivatives, as seen in analogous syntheses ).
- Step 2: Coupling the spirocyclic group to the phenyl-oxooctanoate backbone using carbodiimide-mediated amidation or esterification (similar to methods in , where dicyclohexyl carbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) catalyze coupling ).
- Step 3: Purification via column chromatography (e.g., acetone/petroleum ether gradients ).
Critical Analytical Techniques:
- ¹H/¹³C NMR: To confirm substituent positions and integration ratios (e.g., spirocyclic proton environments at δ ~1.46–3.55 ppm and carbonyl signals near δ 172–174 ppm ).
- IR Spectroscopy: Identification of ester (C=O ~1734 cm⁻¹) and amide (C=O ~1663 cm⁻¹) bonds .
- Elemental Analysis: To verify purity (>95%) and molecular formula consistency .
Q. Advanced: How can factorial design optimize reaction conditions for this compound’s synthesis?
Answer:
Factorial design enables systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratios) to identify optimal conditions:
- Variables: Reaction time (4–12 hrs), temperature (RT–60°C), and molar ratios (1:1–1:2 substrate:catalyst) .
- Response Metrics: Yield, purity, and byproduct formation.
- Example Workflow:
Q. Basic: What safety protocols are essential when handling this compound, based on structural analogs?
Answer:
Safety measures derived from structurally related spiro compounds ():
- PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (classified as skin irritant Category 2 ).
- Ventilation: Use fume hoods to avoid inhalation of aerosols (respiratory irritant Category 3 ).
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via certified waste handlers .
Q. Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations: Model the spirocyclic group’s conformational flexibility and binding affinity (e.g., to enzymes like histone deacetylases ).
- DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox stability .
- Docking Studies: Screen interactions with protein active sites using software like AutoDock Vina .
Validation: Compare computational results with experimental spectroscopic or crystallographic data .
Q. Data Contradiction: How should researchers resolve discrepancies in reported stability or reactivity of spirocyclic compounds?
Answer:
- Controlled Replication: Repeat experiments under standardized conditions (solvent, temperature, purity).
- Accelerated Stability Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Comparative Analysis: Cross-reference findings with structurally similar compounds (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one analogs ).
Q. Advanced: What role does the 1,4-dioxa-8-azaspiro[4.5]decyl group play in modulating physicochemical properties?
Answer:
- Solubility: The spirocyclic ether-oxygen atoms enhance hydrophilicity compared to purely hydrocarbon spiro systems .
- Metabolic Stability: The rigid spiro structure reduces enzymatic degradation rates, as seen in related HDAC inhibitors .
- Stereochemical Impact: The spiro junction imposes conformational constraints, affecting binding to chiral targets .
Q. Methodological: How can researchers ensure data integrity in complex synthesis workflows?
Answer:
- Electronic Lab Notebooks (ELNs): Digitally track raw data (e.g., NMR spectra, reaction yields) to prevent loss or tampering .
- Blockchain for Audit Trails: Immutably record procedural steps and modifications .
- Statistical Validation: Use tools like JMP or R to analyze reproducibility across batches .
Eigenschaften
IUPAC Name |
ethyl 8-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO5/c1-2-28-23(27)8-6-4-3-5-7-22(26)21-11-9-20(10-12-21)19-25-15-13-24(14-16-25)29-17-18-30-24/h9-12H,2-8,13-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSWDULJKNLIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642895 | |
Record name | Ethyl 8-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-16-6 | |
Record name | Ethyl 8-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.